molecular formula C11H8BrNO2 B12962679 4-Bromo-7-methylquinoline-2-carboxylic acid

4-Bromo-7-methylquinoline-2-carboxylic acid

Cat. No.: B12962679
M. Wt: 266.09 g/mol
InChI Key: NFGOWMDHHCMFFO-UHFFFAOYSA-N
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Description

4-Bromo-7-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 7-methylquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide and other nucleophiles.

    Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions are less documented but may involve standard oxidizing or reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

4-Bromo-7-methylquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-7-methylquinoline-2-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets and pathways, potentially involving DNA intercalation or enzyme inhibition. Further research is needed to fully understand its molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-methylquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxylic acid
  • Quinoline-4-carboxylic acid

Uniqueness

4-Bromo-7-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-7-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-2-3-7-8(12)5-10(11(14)15)13-9(7)4-6/h2-5H,1H3,(H,14,15)

InChI Key

NFGOWMDHHCMFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)Br

Origin of Product

United States

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